N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxybenzyl group, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the condensation of 4-methoxybenzylamine with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Reduced oxazole derivatives with hydroxyl or amine groups.
Substitution: Benzyl-substituted oxazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of β-secretase (BACE) and glycogen synthase kinase 3β (GSK3β), which are key enzymes involved in the pathogenesis of Alzheimer’s disease . By modulating these pathways, the compound can reduce the formation of amyloid-beta plaques and tau phosphorylation, thereby exerting neuroprotective effects.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other oxazole derivatives such as:
N-(4-methoxybenzyl) thiosemicarbazone: Known for its cytotoxic properties and coordination with metal ions.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis and catalysis.
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)12-19-18(21)16-11-17(23-20-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
DGULKAYMZLFIQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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